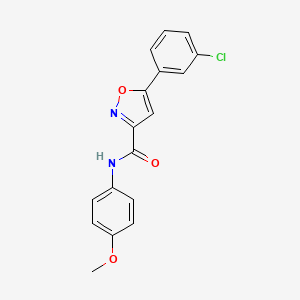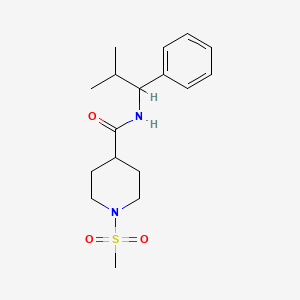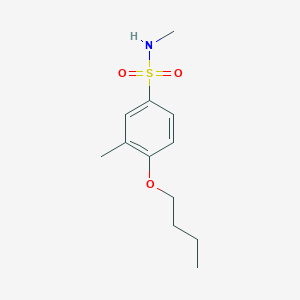
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
The compound 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide is of interest due to its structural features, which are similar to various isoxazole derivatives studied for their diverse biological activities and chemical properties. Isoxazoles are a significant class of heterocyclic compounds that have attracted attention in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of isoxazole derivatives typically involves strategies like cyclization reactions and the use of specific reagents that facilitate the formation of the isoxazole ring. For instance, a related compound, 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole, could be synthesized through annulation reactions using 4-chloroacetophenone oxime, under conditions that promote the formation of the isoxazole ring (Perkins et al., 2003).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of similar compounds has been determined, showcasing the planar nature of the tetrazole rings and the orientation of the substituents, which can influence the compound's reactivity and interaction with biological targets (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition, which are crucial for modifying the chemical structure and tuning the properties of the compounds. The chemical reactivity can be significantly affected by the presence of electron-donating or withdrawing groups on the phenyl rings (Yu et al., 2009).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as melting points, solubility, and stability, are important for their practical applications. These properties are influenced by the molecular structure and can be tailored through synthetic modifications. The thermal stability and solubility in different solvents are particularly relevant for pharmaceutical applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards various reagents, define their utility in organic synthesis and potential biological activity. The presence of functional groups, such as carboxamide, significantly impacts these properties, influencing the compound's behavior in chemical reactions and interactions with biological targets (Kumara et al., 2018).
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-14-7-5-13(6-8-14)19-17(21)15-10-16(23-20-15)11-3-2-4-12(18)9-11/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJUHGIZVBAOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B4511164.png)
![4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B4511168.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide](/img/structure/B4511173.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B4511174.png)

![7-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4511199.png)
![N-[3-(1-naphthyl)propyl]cyclopropanecarboxamide](/img/structure/B4511212.png)
![1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4511219.png)



![2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4511232.png)
![2-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]carbonyl}-4,7-dimethoxy-1H-indole](/img/structure/B4511248.png)
![4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4511254.png)